
Calcium levulinate
Overview
Description
Calcium levulinate (chemical formula: Ca(C₅H₇O₃)₂·2H₂O) is a calcium salt of levulinic acid, synthesized through the reaction of calcium carbonate (e.g., from mussel or eggshells) with levulinic acid. It is a white to pale yellow crystalline powder with a molecular weight of 270.294 g/mol and a neutral pH (~7), making it gentle on the gastrointestinal tract . Key advantages include:
- High Bioavailability: ~90% absorption rate due to its organic structure .
- Medical Applications: Used intravenously for hypocalcemia and calcium supplementation, with low irritation compared to other calcium salts .
- Sustainability: Synthesized from abundant biowaste (e.g., mussel shells) with a yield of 91.5% .
Preparation Methods
Direct Reaction with Calcium Hydroxide
Reaction Mechanism and Stoichiometry
The most widely documented method involves the neutralization of levulinic acid (C₅H₈O₃) with calcium hydroxide (Ca(OH)₂) in an aqueous medium. The reaction proceeds as follows:
This exothermic reaction achieves near-quantitative yields under controlled pH conditions .
Process Parameters and Optimization
Key parameters include:
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Temperature : Room temperature (20–25°C) is optimal to prevent side reactions .
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pH Control : Maintaining pH at 6.7–6.8 ensures complete neutralization .
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Molar Ratio : A 2:1 molar ratio of levulinic acid to calcium hydroxide is critical .
Example Synthesis (Small Scale) :
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Reactants : 78 g Ca(OH)₂, 205 mL levulinic acid.
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Procedure : Calcium hydroxide is dissolved in water, followed by dropwise addition of levulinic acid. The mixture is decolorized, filtered, and crystallized at 0–5°C .
Large-Scale Production :
Product Characteristics
Parameter | Specification |
---|---|
Purity | ≥99% |
Calcium Content | 14.8% |
Moisture | ≤1% |
Heavy Metals (Pb/As) | ≤10 mg/kg |
Melting Point | 122–126°C |
This method produces a white, crystalline powder suitable for pharmaceuticals and food fortification .
Synthesis Using Calcium Carbonate from Eggshells
Sustainable Sourcing of Calcium Carbonate
Eggshell-derived calcium carbonate (CaCO₃) offers an eco-friendly alternative to conventional calcium sources. Eggshells are calcined at 110°C, powdered, and reacted with levulinic acid :
Solution-Based Synthesis
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Conditions : 50°C, 2 hours, 1.5 equivalents of CaCO₃.
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Procedure : CaCO₃ is suspended in water, and levulinic acid is added dropwise. The solution is filtered, evaporated, and crystallized .
Solvent-Free Mechanochemical Approach
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Grinding Method : Levulinic acid and CaCO₃ are ground with minimal water (0.4 g per 2 g acid) for 3 hours at room temperature .
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Advantages : Eliminates solvent use and reduces energy consumption .
Comparative Analysis of Synthesis Methods
Method | Yield | Temperature | Scalability | Sustainability |
---|---|---|---|---|
Ca(OH)₂ Neutralization | 95–97% | 20–25°C | High | Moderate |
CaCO₃ (Solution) | 97% | 50°C | Moderate | High |
CaCO₃ (Grinding) | 95% | Room Temp. | Low | High |
The CaCO₃ method excels in sustainability but requires higher temperatures for optimal yields. The grinding method, while energy-efficient, is less scalable .
Industrial-Scale Production Considerations
Process Economics
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Raw Material Cost : Eggshell-derived CaCO₃ reduces expenses by 30% compared to commercial Ca(OH)₂ .
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Waste Management : The Ca(OH)₂ method generates no toxic byproducts, aligning with green chemistry principles .
Equipment Design
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Reactor Type : Stainless steel stirred-tank reactors are preferred for pH-controlled neutralization .
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Crystallization : Low-temperature (0–5°C) crystallizers enhance particle size uniformity .
Quality Control and Analytical Methods
Spectroscopic Validation
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FTIR : Peaks at 1,715 cm⁻¹ (carboxylate) and 1,550 cm⁻¹ (calcium-oxygen bond) .
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NMR : ¹H-NMR signals at δ 2.18 ppm (methyl group) and δ 2.45–2.65 ppm (methylene groups) .
Purity Assays
Chemical Reactions Analysis
Types of Reactions: Calcium levulinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce various derivatives.
Reduction: Reduction reactions can yield products such as gamma-valerolactone.
Substitution: Substitution reactions can occur, particularly with halogens and other reactive groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts like palladium or nickel.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Produces derivatives like succinic acid.
Reduction: Yields gamma-valerolactone.
Substitution: Forms halogenated levulinates.
Scientific Research Applications
Calcium levulinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular calcium regulation.
Medicine: Employed as a calcium supplement to treat hypocalcemia and other calcium deficiency-related conditions.
Industry: Utilized in the fortification of foods and beverages, as well as in the production of pharmaceuticals
Mechanism of Action
The primary mechanism of action for calcium levulinate involves the dissociation of the compound in the body, releasing calcium ions. These ions are then absorbed through the intestinal wall, enhancing calcium stores in the body. This process helps in maintaining proper calcium levels, which are crucial for various physiological functions, including bone health, muscle function, and nerve transmission .
Comparison with Similar Compounds
Comparison with Similar Calcium Compounds
Chemical and Physical Properties
Key Findings :
- This compound has 40% higher calcium content than calcium gluconate and superior solubility, enabling efficient supplementation .
- Neutral pH reduces gastrointestinal side effects (e.g., heartburn) compared to acidic salts like calcium lactate .
Bioavailability and Absorption
- This compound : Rapid absorption due to its organic structure and neutral pH. In vivo studies show plasma calcium levels rise faster than with calcium gluconate .
- Calcium Gluconate : Lower solubility and slower absorption, often requiring higher doses for efficacy .
- Calcium Lactate : High solubility but acidic pH may cause gastric irritation, reducing patient compliance .
Key Findings :
Biological Activity
Calcium levulinate is a calcium salt derived from levulinic acid, characterized by its high solubility and bioavailability, making it an effective calcium supplement. Its chemical formula is CHCaO, and it typically appears as a white crystalline powder with a neutral pH of approximately 7, which is gentler on the digestive system compared to other calcium supplements . This compound is produced through a direct reaction between levulinic acid and calcium hydroxide, resulting in a stable formulation that can be utilized in various applications, including nutrition and medicine .
This compound dissociates rapidly in the body to release free calcium ions, which are essential for numerous physiological functions such as:
- Bone Health : Calcium is crucial for maintaining bone density and strength.
- Muscle Contraction : Calcium ions play a key role in muscle contraction mechanisms.
- Nerve Transmission : Calcium facilitates neurotransmitter release and nerve impulse conduction.
The absorption rate of this compound is reported to be higher than that of traditional supplements like calcium carbonate and calcium lactate, enhancing dietary calcium intake effectively . Its non-toxic nature and minimal side effects make it suitable for various formulations, including injections and oral administration .
Comparative Properties
The following table summarizes the properties of this compound compared to other common calcium supplements:
Property | This compound | Calcium Carbonate | Calcium Lactate |
---|---|---|---|
Solubility | >30% at 25°C | Low | Moderate |
Bioavailability | High | Moderate | High |
pH | Neutral (~7) | Alkaline | Neutral |
Toxicity | Non-toxic | Potential GI issues | Generally safe |
Case Studies and Research Findings
- Absorption Studies : Research indicates that this compound's formulation allows for better absorption through the intestinal wall compared to other forms of calcium. A study found that it showed a 14.8% higher calcium content than calcium lactate, which enhances its efficacy as a dietary supplement .
- Clinical Applications : In clinical settings, this compound has been used as an injectable solution for treating conditions related to calcium deficiency. It has been noted for its ability to hasten absorption of blood and lymph effusions, restore circulation, promote healing, and augment the action of antibiotics without known contraindications or significant drug interactions .
- Metabolism Studies : Research conducted on the metabolism of levulinate in rat models suggested that it is converted in the liver into usable forms of energy and metabolites that support various biological functions. This highlights its potential role not only as a supplement but also in metabolic pathways .
Safety Profile
This compound is considered non-allergenic and non-toxic, making it suitable for diverse formulations, including food fortification applications (e.g., sauces, beverages) where it enhances nutritional value without adverse effects . Its stability during storage and use further supports its safety profile.
Q & A
Basic Research Questions
Q. What are the standard pharmacopeial methods for synthesizing and characterizing calcium levulinate?
this compound is synthesized by neutralizing levulinic acid with calcium hydroxide, followed by crystallization to obtain the dihydrate form (CH₃COCH₂CH₂COO)₂Ca·2H₂O . Pharmacopeial standards (USP, Ph.Eur.) require characterization of critical parameters:
- Solubility : Freely soluble in water (>10% w/v), with pH of 5% solutions between 6.8–7.8 (Ph.Eur.) or 7.0–8.5 (USP) .
- Equivalence : 1 g of this compound dihydrate provides ~3.3 mmol calcium, though discrepancies exist due to hydration state .
- Purity : Analytical techniques like HPLC or titration verify absence of residual levulinic acid or calcium hydroxide .
Q. How can researchers resolve contradictions in reported calcium content across pharmacopeias?
Discrepancies in calcium equivalence (e.g., USP vs. Ph.Eur.) arise from differences in hydration state (anhydrous vs. dihydrate). To address this:
- Hydration Analysis : Use thermogravimetric analysis (TGA) to quantify water content and adjust molar calculations .
- Cross-Validation : Compare results with inductively coupled plasma mass spectrometry (ICP-MS) for elemental calcium quantification .
Q. What experimental protocols ensure reproducibility in this compound synthesis?
- Stoichiometric Control : Maintain a 1:2 molar ratio of calcium hydroxide to levulinic acid to avoid unreacted precursors .
- Crystallization Conditions : Optimize temperature (20–25°C) and solvent (water-ethanol mixtures) to yield pure dihydrate crystals .
- Documentation : Report exact conditions (pH, agitation rate, drying time) to enable replication .
Advanced Research Questions
Q. How does co-administration with ethanol alter this compound’s metabolic fate in vivo?
In rat models, ethanol accelerates levulinate reduction to 4-hydroxypentanoate (slope increases from 0.0026 to 0.0044 min⁻¹) due to NADH availability from ethanol metabolism. Key steps:
- Experimental Design : Administer this compound (50 mg/kg) ± ethanol (1.5 g/kg) via gavage.
- Analytical Methods : Use LC-MS to quantify plasma levulinate and 4-hydroxypentanoate at 20-minute intervals .
- Mechanistic Insight : Ethanol enhances reductase activity, confirmed via liver homogenate assays with NADH/NAD+ supplementation .
Q. What structural insights can 43Ca solid-state NMR (SSNMR) provide for this compound dihydrate?
Despite lacking a solved crystal structure, 43Ca SSNMR reveals:
- Electric Field Gradient (EFG) : A quadrupolar coupling constant (CQ) of 1.3 MHz indicates a symmetric calcium coordination environment.
- Chemical Shift : A shielded δ(43Ca) of −4.5 ppm suggests octahedral coordination with water and carboxylate oxygen atoms .
- Validation : Pair with 13C SSNMR to confirm ligand uniformity and rule out polymorphism .
Q. How does this compound’s stability under light exposure impact formulation studies?
Pharmacopeias mandate light protection due to ketone group photodegradation. To assess stability:
- Accelerated Testing : Expose samples to UV light (254 nm) and monitor degradation via FTIR (loss of carbonyl peak at 1700 cm⁻¹) .
- Stabilizers : Test antioxidants (e.g., ascorbate) in aqueous formulations to extend shelf life .
Q. Methodological Recommendations
- Data Contradiction Analysis : Use multi-technique validation (e.g., NMR + XRD) to resolve hydration-related discrepancies .
- In Vivo Protocols : Include ethanol interaction studies to model human metabolic scenarios .
- Structural Elucidation : Prioritize 43Ca SSNMR for coordination geometry insights in absence of crystallographic data .
Properties
IUPAC Name |
calcium;4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDPOQXVKRLEP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-76-2 (Parent) | |
Record name | Calcium levulinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060454 | |
Record name | Pentanoic acid, 4-oxo-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |
Record name | Calcium levulinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
591-64-0 | |
Record name | Calcium levulinate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium levulinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13800 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid, 4-oxo-, calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium bis(4-oxovalerate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CALCIUM LEVULINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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